molecular formula C14H16FN3O4S B2403884 5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1421485-09-7

5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2403884
CAS RN: 1421485-09-7
M. Wt: 341.36
InChI Key: AZFUIGFRQYWHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics

One study details a novel orally active non-peptide antagonist for endothelin receptors, emphasizing the development of a sensitive determination method for the compound and its major metabolites in plasma and tissues. This method, applied in pharmacokinetic studies, offers insights into the drug's distribution and concentration in target tissues like the heart, lung, and kidney after oral administration (Ohashi, Nakamura, & Yoshikawa, 1999).

Anticancer Activity

Research into substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides reveals potential antiproliferative agents. Compounds in this category have shown significant antiproliferative activity against a range of tumor cell lines, indicating their potential as lead anticancer agents. The structure-activity relationship studies further support their application in developing new anticancer drugs (Motavallizadeh et al., 2014).

Photodynamic Therapy

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrates the compound's high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy. This compound's photophysical and photochemical properties are highlighted for their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified compounds with potent cyclooxygenase-2 (COX-2) inhibitory activity. These findings are significant for developing treatments for conditions like rheumatoid arthritis and osteoarthritis, highlighting the role of fluorine substitution in enhancing COX-2 selectivity and potency (Hashimoto et al., 2002).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUIGFRQYWHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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